molecular formula C17H17F3N2OS2 B2436938 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 894011-61-1

2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2436938
CAS No.: 894011-61-1
M. Wt: 386.45
InChI Key: KDOKZBJCYLRROP-UHFFFAOYSA-N
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Description

2-(sec-Butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. Its unique structure features a sec-butylthio group and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, typically starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions, involving temperature control and the use of catalysts to ensure a high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production process is optimized for cost-effectiveness and efficiency. This includes the use of scalable synthetic routes, continuous flow reactors, and automated systems for precise control over reaction conditions. The purification processes, such as recrystallization or chromatography, are also adapted for large-scale production to ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can modify its functional groups or the overall structure.

Common Reagents and Conditions

  • Oxidation: : Often involves reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Can be carried out using reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Frequently performed with halogenating agents or nucleophiles under controlled conditions.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thioethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is studied for its reactivity and potential as a building block for more complex molecules. It serves as a model compound in reaction mechanism studies.

Biology and Medicine

Biologically, this compound is explored for its potential pharmacological activities. Its unique structure may interact with biological targets, making it a candidate for drug discovery and development, especially in designing new therapeutic agents.

Industry

In the industrial sector, this compound's properties can be harnessed for the production of specialty chemicals or materials with specific functionalities, such as high-performance polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, potentially involving specific receptors, enzymes, or signaling pathways. The sec-butylthio group and the trifluoromethylphenyl group can influence its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylthio-3-(trifluoromethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

  • 2-Methylthio-3-(trifluoromethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

What sets 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one apart from its analogs is the specific sec-butylthio group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable subject of study in both academic and industrial research.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications across various scientific disciplines

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS2/c1-3-10(2)25-16-21-13-7-8-24-14(13)15(23)22(16)12-6-4-5-11(9-12)17(18,19)20/h4-6,9-10H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOKZBJCYLRROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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